2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(7-chloropyrrolo[1,2-a]quinoxalin-4-yl)piperazin-1-yl]propan-1-one: is a heterocyclic compound with a complex structure. It serves as a building block for various bioactive molecules, particularly Janus kinase (JAK) inhibitors. These inhibitors play a crucial role in modulating immune responses and have therapeutic applications in cancer and inflammatory diseases .
Preparation Methods
Several synthetic routes exist for this compound, but I’ll highlight an improved seven-step synthesis from dimethyl malonate, yielding 31% overall. The procedure is straightforward and practical for obtaining the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Other methods employ ethyl cyanoacetate or isoxazole as starting materials, converging to the same intermediate, 4-hydroxypyrrolo[2,3-d]pyrimidine, which is then transformed into the target compound .
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including cyclization, substitution, and reduction.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, cyclization may involve acidic conditions, while substitution reactions could use nucleophiles like amines or halides.
Major Products: The target compound itself is a significant product, but its derivatives play essential roles in drug development.
Scientific Research Applications
Medicine: JAK inhibitors, derived from this compound, treat inflammatory diseases (e.g., rheumatoid arthritis, psoriasis) and myeloproliferative neoplasms (e.g., myelofibrosis, polycythemia vera).
Chemistry: It serves as a versatile building block for synthesizing JAK inhibitors and related compounds.
Biology: Understanding its effects on JAK-STAT signaling pathways contributes to drug discovery.
Mechanism of Action
JAK Inhibition: By targeting JAK enzymes, it disrupts the JAK-STAT signaling pathway. This pathway regulates gene expression, cell division, and immune responses.
Comparison with Similar Compounds
Uniqueness: Its pyrrolo[2,3-d]pyrimidine core distinguishes it from other JAK inhibitors.
Similar Compounds: Notable JAK inhibitors include ruxolitinib, tofacitinib, and oclacitinib, along with investigational compounds like baricitinib and filgotinib.
Properties
Molecular Formula |
C18H18Cl2N4O |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-chloro-1-[4-(7-chloropyrrolo[1,2-a]quinoxalin-4-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H18Cl2N4O/c1-12(19)18(25)23-9-7-22(8-10-23)17-16-3-2-6-24(16)15-5-4-13(20)11-14(15)21-17/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
OMMWFKPQYGNEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.